molecular formula C15H12F3N3O3 B10768744 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine

6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10768744
M. Wt: 339.27 g/mol
InChI Key: UVVBRZJUWQNUIW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant pharmacological and photophysical properties. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. This unique structure imparts various biological activities and makes it a valuable compound in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the reaction of 3-aminopyrazole with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable and reproducible methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction time, yield, and environmental impact. For example, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in terms of structure and biological activity:

Properties

Molecular Formula

C15H12F3N3O3

Molecular Weight

339.27 g/mol

IUPAC Name

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H11N3O.C2HF3O2/c1-17-12-4-2-10(3-5-12)11-8-14-13-6-7-15-16(13)9-11;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7)

InChI Key

UVVBRZJUWQNUIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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